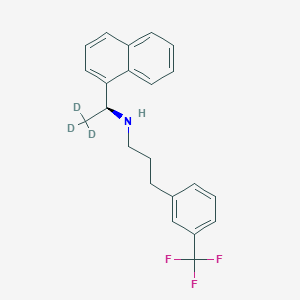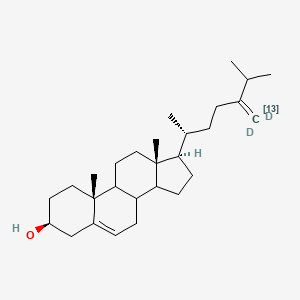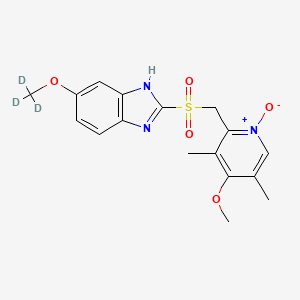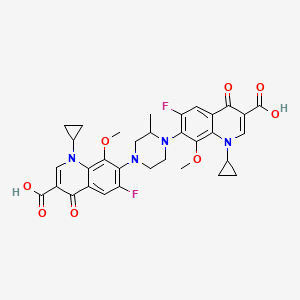
Olopatadine-d6 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CAS Number: 140462-76-6 (unlabeled)
Aplicaciones Científicas De Investigación
Olopatadine HCl in Allergic Conjunctivitis Management
Olopatadine HCl is utilized in the management of allergic conjunctivitis. A novel approach involves using polyvinyl pyrrolidone (PVP) coated olopatadine-ethyl cellulose microparticles in a doughnut contact lens for sustained ocular delivery. This method shows sustained release of olopatadine HCl and PVP, enhancing retention time and comfort compared to eye drop solutions, without significantly altering the optical and swelling properties of the contact lens (Xue, Zhang, Lei, & Dang, 2020).
Antihistamine Effects of Olopatadine
Olopatadine hydrochloride exhibits rapid antihistamine effects on histamine-induced skin responses. It significantly inhibits histamine-induced flare and wheal responses as early as 60 minutes after oral administration, suggesting its potency as an antihistamine (Morita, Koga, Moroi, Urabe, & Furue, 2002).
Olopatadine's Antiallergic Properties
Olopatadine is a selective histamine H1 receptor antagonist with inhibitory effects on inflammatory mediators like leukotriene and thromboxane. It demonstrates significant preclinical and clinical efficacy in alleviating symptoms of allergic diseases, making it a safe and effective antiallergic drug (Ohmori et al., 2004).
Skin Barrier Function Improvement
Olopatadine ameliorates chronic inflammatory dermatitis and improves impaired skin barrier functions. It significantly decreases inflammation and scratching by inhibiting cytokine production and repairing skin barrier function, suggesting its utility in dermatological conditions (Tamura, Matsubara, Amano, & Chida, 2008).
Impact on Mast Cell Degranulation and Cytokine Expression
Olopatadine inhibits the expression of cytokines in mast cells and reduces the induction of IL-4 expression in vivo and in vitro. It demonstrates the ability to inhibit Ca(2+) influx and mast cell degranulation, indicating its potential in managing allergic reactions (Matsubara, Masaki, Ohmori, Karasawa, & Hasegawa, 2004).
Ophthalmic Applications
Olopatadine hydrochloride, as an ophthalmic antiallergic agent, is effective in treating allergic conjunctivitis. It demonstrates both antihistamine and mast cell stabilizing activity, providing rapid and prolonged ocular antiallergic action (Abelson & Spitalny, 1998).
Cardiac Safety Profile
Olopatadine shows a favorable cardiac safety profile, with little potential for QT prolongation, even when used in combination with CYP3A4-inhibiting drugs. This aspect is crucial for its safety in clinical use (Iwamoto et al., 2001).
Inhibition of Proinflammatory Mediators
Olopatadine inhibits the release of proinflammatory mediators from human conjunctival mast cells and demonstrates high affinity for the H1 receptor, indicating its effectiveness in ocular allergic diseases (Sharif et al., 1996).
Propiedades
Nombre del producto |
Olopatadine-d6 HCl |
|---|---|
Fórmula molecular |
C21H17D6NO3.HCl |
Peso molecular |
379.91 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










